molecular formula C26H48N4O6 B12317397 tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

Cat. No.: B12317397
M. Wt: 512.7 g/mol
InChI Key: WJXWTUJVJARTII-CDDKSXPSSA-N
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Description

The compound tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate and its stereoisomer tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate are complex organic molecules These compounds belong to the class of oxazepines, which are heterocyclic compounds containing a seven-membered ring with oxygen and nitrogen atoms

Preparation Methods

The synthesis of these compounds typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the core oxazepine ring, followed by the introduction of the tert-butyl ester group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions can include derivatives with modified functional groups, which may exhibit different chemical and physical properties .

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Compared to other oxazepine derivatives, these compounds are unique due to their specific stereochemistry and functional groups. Similar compounds include other oxazepines with different substituents or stereoisomers. The uniqueness of these compounds lies in their potential for selective biological activity and their versatility in chemical synthesis .

Properties

Molecular Formula

C26H48N4O6

Molecular Weight

512.7 g/mol

IUPAC Name

tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

InChI

InChI=1S/2C13H24N2O3/c2*1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h2*10-11,14H,4-9H2,1-3H3/t2*10-,11-/m10/s1

InChI Key

WJXWTUJVJARTII-CDDKSXPSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNCCO[C@@H]2C1.CC(C)(C)OC(=O)N1CC[C@H]2CNCCO[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCCOC2C1.CC(C)(C)OC(=O)N1CCC2CNCCOC2C1

Origin of Product

United States

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